6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid
Description
6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative characterized by a propyl group at position 1, a methyl group at position 6, and a carboxylic acid moiety at position 3 (Figure 1). The 4-oxo-1,4-dihydroquinoline core is a hallmark of fluoroquinolone antibiotics, though this compound lacks the fluorine atom typically present at position 6 in clinically used derivatives. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol.
Properties
IUPAC Name |
6-methyl-4-oxo-1-propylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVQXNSADABIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Biology: They exhibit antimicrobial, antimalarial, and anticancer properties. Medicine: Quinoline derivatives are used in the development of drugs for treating infections, inflammation, and cancer. Industry: They are employed in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The quinoline core can inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, it may modulate signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Position 1
Position 6
- Target compound: Methyl group. Uncommon in clinical quinolones; may reduce antibacterial potency compared to fluoro-substituted analogs (e.g., ciprofloxacin) due to weaker electronegativity and DNA interaction .
- Fluoroquinolones (e.g., Impurity A): Fluoro group. Critical for broad-spectrum activity; stabilizes drug-enzyme interactions via electronegative effects .
Position 7
- Target compound: No substituent. Limits activity against resistant strains, as piperazinyl or pyrrolidinyl groups at this position enhance Gram-positive and anaerobic coverage .
- Ciprofloxacin : Piperazinyl group.
- Besifloxacin: Azepan-3-ylamino group. Bulkier substituent; increases potency against ocular pathogens .
Key Observations:
Antibacterial Spectrum : The target compound’s lack of a fluoro group at position 6 and a piperazinyl group at position 7 likely restricts its activity to Gram-negative bacteria, with reduced efficacy compared to ciprofloxacin or besifloxacin .
Solubility : The propyl group may lower solubility compared to cyclopropyl or piperazinyl-containing analogs, necessitating formulation adjustments for bioavailability .
Synthetic By-Products : Impurity profiling via TLC and HPLC (as in ) is critical, as defluorinated or chlorinated by-products (e.g., Impurity B ) can arise during synthesis.
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Effects : The methyl group at position 6 lacks the electron-withdrawing capability of fluorine, reducing intercalation into bacterial DNA .
- Resistance Mitigation : Compounds without a piperazinyl group (e.g., the target) may evade common efflux pump mechanisms in resistant strains but sacrifice potency .
Biological Activity
6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid (C14H15NO3) is a compound belonging to the class of dihydroquinolines, which exhibit a variety of biological activities. This article reviews its biological activity, focusing on its effects against cancer cells, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.28 g/mol
- CAS Number : 13721-01-2
Biological Activity Overview
The biological activities of this compound have been explored in various studies, indicating its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent research has highlighted the compound's ability to inhibit the growth of cancer cells. A study demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in human lung carcinoma A549 cells. The compound exhibited an IC50 value of approximately 4.8 µM, indicating significant growth inhibition through mechanisms involving microtubule polymerization and upregulation of cyclin-dependent kinase (CDK) inhibitors like p21(Cip1/Waf1) .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| YJC-1 | A549 | 4.8 | Microtubule polymerization, CDK inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The structure of 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline derivatives has been linked to their efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Tumor Suppression : In a mouse model inoculated with A549 cells, treatment with YJC-1 resulted in significant tumor growth suppression compared to controls. This suggests potential for therapeutic use in lung cancer .
- Antimicrobial Efficacy : A study assessed the antibacterial activity against multi-drug resistant strains, demonstrating that derivatives of the compound could effectively reduce bacterial load in infected tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
